3-(Bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
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Overview
Description
3-(Bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is an organosulfur compound that features a benzothiophene core with a bromomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione typically involves the bromination of a suitable precursor. One common method involves the bromination of 2,3-dihydro-1lambda6-benzothiophene-1,1-dione using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.
Reduction: Reduction reactions can be used to modify the benzothiophene core or the bromomethyl substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(azidomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, while oxidation with H₂O₂ could produce the corresponding sulfone.
Scientific Research Applications
3-(Bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design and development.
Material Science: It can be used in the synthesis of novel materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is not well-characterized. its reactivity is primarily due to the presence of the bromomethyl group, which can participate in various chemical transformations. The benzothiophene core may also interact with biological targets, potentially affecting molecular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)indole: Similar in structure but with an indole core instead of a benzothiophene.
3-(Bromomethyl)pyridine: Features a pyridine ring, offering different electronic properties.
3-(Bromomethyl)benzofuran: Contains a benzofuran core, which may impart different reactivity and biological activity.
Uniqueness
3-(Bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is unique due to its benz
Properties
Molecular Formula |
C9H9BrO2S |
---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
3-(bromomethyl)-2,3-dihydro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C9H9BrO2S/c10-5-7-6-13(11,12)9-4-2-1-3-8(7)9/h1-4,7H,5-6H2 |
InChI Key |
FGCGRWIVSIVRSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2S1(=O)=O)CBr |
Origin of Product |
United States |
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